(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl trifluoromethanesulfonate
Description
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Properties
IUPAC Name |
[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-difluoromethyl] trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2ClF8NO3S/c9-4-1-3(6(10,11)12)2-18-5(4)7(13,14)21-22(19,20)8(15,16)17/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDINZSKCUNBTKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C(OS(=O)(=O)C(F)(F)F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2ClF8NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes like acps-pptase. These enzymes play a crucial role in bacterial proliferation.
Mode of Action
It is hypothesized that the compound might interact with its targets, causing changes that affect the normal functioning of the target enzymes.
Biochemical Analysis
Biochemical Properties
(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl trifluoromethanesulfonate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell . The nature of these interactions often involves the binding of the compound to the active sites of enzymes, leading to inhibition or modulation of their activity.
Cellular Effects
The effects of (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl trifluoromethanesulfonate on cells are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to modulate the expression of genes involved in oxidative stress response, thereby impacting cellular homeostasis. Additionally, it can affect the metabolic flux within cells, leading to changes in the levels of various metabolites.
Molecular Mechanism
At the molecular level, (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl trifluoromethanesulfonate exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . This binding can result in conformational changes in the target molecules, thereby altering their function. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl trifluoromethanesulfonate change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that prolonged exposure to the compound can lead to cumulative effects on cellular processes, including changes in cell viability and function.
Dosage Effects in Animal Models
The effects of (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl trifluoromethanesulfonate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme modulation and improved metabolic function . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes.
Metabolic Pathways
(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl trifluoromethanesulfonate is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting metabolic flux and metabolite levels . For instance, it can inhibit key enzymes in the glycolytic pathway, leading to altered glucose metabolism.
Transport and Distribution
Within cells and tissues, (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl trifluoromethanesulfonate is transported and distributed through specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation within different cellular compartments, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl trifluoromethanesulfonate is crucial for its activity. It is directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can impact the compound’s function, as it may interact with different biomolecules within these compartments.
Biological Activity
(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl trifluoromethanesulfonate is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group, known for its electron-withdrawing properties, plays a significant role in enhancing the pharmacological profiles of various drugs. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant case studies.
The compound's chemical structure can be represented as follows:
| Property | Value |
|---|---|
| Chemical Formula | C₉H₅ClF₅O₃S |
| Molecular Weight | 305.65 g/mol |
| CAS Number | 1315367-73-7 |
| IUPAC Name | (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl trifluoromethanesulfonate |
The biological activity of (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl trifluoromethanesulfonate is primarily attributed to the presence of the trifluoromethyl and difluoromethyl groups. These groups enhance lipophilicity and metabolic stability, which are crucial for drug efficacy.
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, particularly those related to cancer cell metabolism. For instance, studies indicate that compounds with trifluoromethyl groups can inhibit branched-chain amino acid transaminases (BCATs), which are implicated in various cancers .
- Antimicrobial Activity : Research has demonstrated that similar trifluoromethyl-containing compounds exhibit antimicrobial properties against a range of pathogens, suggesting that this compound may also possess such activities .
Case Studies and Research Findings
Several studies have investigated the biological activities associated with this compound or its analogs:
- Anticancer Activity : A study focused on similar pyridine derivatives revealed that compounds with trifluoromethyl substitutions exhibited enhanced potency against cancer cell lines. The mechanism was linked to increased interaction with target proteins involved in cell proliferation and survival pathways .
- Pharmacokinetics : Research on related compounds indicates that the introduction of trifluoromethyl groups can significantly alter pharmacokinetic properties, leading to improved bioavailability and reduced clearance rates in vivo .
- Structure-Activity Relationship (SAR) : Investigations into SAR have shown that modifications to the pyridine ring and the introduction of difluoromethyl groups can lead to variations in biological activity, emphasizing the importance of these functional groups in drug design .
Comparative Analysis
The following table summarizes key findings from various studies on related compounds containing trifluoromethyl groups:
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
This compound is primarily utilized in the synthesis of various pharmaceutical agents. Its ability to act as a trifluoromethylating agent allows for the introduction of trifluoromethyl groups into organic molecules, which can enhance biological activity and metabolic stability. Compounds modified with trifluoromethyl groups often exhibit improved pharmacokinetic profiles, making them valuable in drug development.
Case Study: Antiviral Agents
Research has shown that derivatives of pyridine compounds, including those containing trifluoromethyl groups, exhibit antiviral properties. For instance, studies have indicated that the introduction of such groups can significantly enhance the efficacy of antiviral agents against diseases like influenza and hepatitis C virus .
Agrochemicals
Pesticide Formulation
The compound is also significant in the field of agrochemicals, particularly as a building block for designing new pesticides. The incorporation of trifluoromethyl groups is known to improve the potency and selectivity of herbicides and insecticides. This enhancement is attributed to increased lipophilicity and metabolic resistance in target organisms.
Case Study: Herbicide Efficacy
A study demonstrated that herbicides formulated with (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl trifluoromethanesulfonate showed higher efficacy against resistant weed species compared to traditional herbicides. This was particularly noted in field trials where reduced application rates led to comparable or superior weed control .
Material Science
Polymer Chemistry
In material science, this compound serves as an important intermediate in the synthesis of functional polymers. The unique electronic properties imparted by the trifluoromethyl group allow for the development of materials with tailored properties, such as enhanced thermal stability and chemical resistance.
Case Study: Fluorinated Polymers
Research has indicated that polymers synthesized using (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl trifluoromethanesulfonate exhibit superior performance in harsh environments, making them suitable for applications in coatings and high-performance materials .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
